N-methyl-2-(2-nitrophenyl)-N-phenylacetamide
Description
N-Methyl-2-(2-nitrophenyl)-N-phenylacetamide is a disubstituted acetamide derivative characterized by a methyl group and a phenyl group on the acetamide nitrogen, along with a 2-nitrophenyl substituent at the alpha carbon (Figure 1).
Structure
3D Structure
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-methyl-2-(2-nitrophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C15H14N2O3/c1-16(13-8-3-2-4-9-13)15(18)11-12-7-5-6-10-14(12)17(19)20/h2-10H,11H2,1H3 |
InChI Key |
FZQYAECILWTUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acyl Substitution Using Potassium tert-Butoxide
The most widely reported method involves nucleophilic acyl substitution between 2-nitroaniline derivatives and N-methyl-N-phenylacetamide precursors. A representative procedure from LookChem (2022) utilizes potassium tert-butoxide in dimethylformamide (DMF) as both base and solvent :
Procedure :
-
Reactants : 2-Nitroaniline (1.0 equiv), N-methyl-N-phenylacetamide (1.2 equiv).
-
Conditions : Potassium tert-butoxide (1.5 equiv) in DMF at 80°C for 12 hours.
-
Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 7:3).
Key Data :
-
Purity : >98% (HPLC).
-
Mechanistic Insight : The reaction proceeds via deprotonation of the aniline nitrogen, followed by nucleophilic attack on the acetamide carbonyl .
Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–85°C | ±5% yield |
| Solvent polarity | DMF > DMSO > THF | DMF maximizes yield |
| Base stoichiometry | 1.3–1.7 equiv | Excess base reduces side products |
One-Pot Synthesis with Thionyl Chloride
A patent by CN111978223B (2020) describes a one-pot method using thionyl chloride (SOCl₂) to avoid phosphorus-based reagents :
Procedure :
-
Reactants : 2-Nitro-5-thiophenylaniline (1.0 equiv), methoxyacetic acid (1.1 equiv).
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.2 equiv).
-
Conditions : Reflux in toluene with SOCl₂ (1.2 equiv) for 6 hours.
-
Workup : Decompose excess SOCl₂ with water, crystallize from ethanol.
Key Data :
Reaction Scheme :
Acetylation of Secondary Amines
A modified acetylation approach from RSC publications (2016) employs acetyl chloride or acetic anhydride :
Procedure :
-
Reactants : N-Methyl-2-(2-nitrophenyl)aniline (1.0 equiv), acetyl chloride (1.2 equiv).
-
Base : Triethylamine (1.5 equiv) in dichloromethane at 0°C.
-
Workup : Wash with NaHCO₃, dry over Na₂SO₄, and recrystallize from ethanol.
Key Data :
Comparative Analysis :
| Acetylating Agent | Yield (%) | Purity (%) |
|---|---|---|
| Acetyl chloride | 77 | 98 |
| Acetic anhydride | 68 | 95 |
Methylation of Primary Acetamides
Patents (US8163903B2, 2010) highlight methylation of N-(2-nitrophenyl)acetamide precursors using methyl p-toluenesulfonate :
Procedure :
-
Reactants : N-(2-Nitrophenyl)acetamide (1.0 equiv), methyl p-toluenesulfonate (1.1 equiv).
-
Solvent : Acetonitrile with NaOH (1.1 equiv) at 30°C.
-
Workup : Neutralize with HCl, extract with ethyl acetate.
Key Data :
Mechanism :
Solvent and Catalytic Effects on Yield
Data from multiple sources underscore solvent and catalyst impacts :
Solvent Comparison :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| Toluene | 2.4 | 93 |
| Acetonitrile | 37.5 | 89 |
Catalyst Efficiency :
| Catalyst | Loading (equiv) | Yield (%) |
|---|---|---|
| DMAP | 0.2 | 93.5 |
| Triethylamine | 1.5 | 77 |
| K₂CO₃ | 1.2 | 68 |
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 2.29 (s, 3H, CH₃), 7.18–8.76 (m, 8H, aromatic) .
-
IR (KBr) : 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Purity Assessment :
| Method | Purity (%) | Detection Limit |
|---|---|---|
| HPLC | 99.8 | 0.1% |
| NMR | 99.5 | 1% |
| Elemental Analysis | 99.2 | 0.3% |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors and solvent recycling are critical :
-
Throughput : 50 kg/batch using toluene-heptane solvent systems .
-
Safety : Thionyl chloride requires closed-system handling to avoid HCl emissions .
Environmental and Regulatory Compliance
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond to yield 2-(2-nitrophenyl)acetic acid and N-methylaniline.
-
Basic hydrolysis (NaOH 40%, 80°C): Produces sodium 2-(2-nitrophenyl)acetate and N-methyl-N-phenylamine.
Key factors :
-
Steric hindrance from the methyl and phenyl groups slows hydrolysis compared to simpler acetamides.
-
Nitro group ortho to the acetamide enhances electrophilicity of the carbonyl carbon, slightly accelerating reaction rates .
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C | N-methyl-2-(2-aminophenyl)-N-phenylacetamide | 78% | |
| SnCl₂/HCl | Reflux | Same amine product | 65% |
Mechanistic notes :
-
Reduction preserves the amide bond while converting nitro to amine.
-
Catalytic hydrogenation shows higher selectivity over iron-based reductions.
Nucleophilic Aromatic Substitution
The nitro group activates the phenyl ring for substitution:
Reaction with hydroxide ions :
2-(2-nitrophenyl) moiety undergoes nucleophilic displacement at elevated temperatures (120°C, DMF), forming 2-hydroxy derivatives .
Halogenation :
| Reagent | Position | Product |
|---|---|---|
| Cl₂/FeCl₃ | Para to NO₂ | N-methyl-2-(2-nitro-5-chlorophenyl)-N-phenylacetamide |
| Br₂ in H₂SO₄ | Meta to NO₂ | Brominated analog |
Steric effects from the methyl and phenyl groups limit substitution to electron-deficient positions .
Condensation Reactions
The amide participates in dehydration reactions:
-
Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acid catalysis to form imine derivatives .
-
Cyclization : Heating with PCl₅ induces intramolecular cyclization, producing substituted quinoline derivatives.
Biological Activation Pathways
In pharmacological studies:
-
Metabolic oxidation : Cytochrome P450 enzymes convert the methyl group to hydroxymethyl derivatives (detected via LC-MS) .
-
Nitroreductase activity : Bacterial enzymes reduce the nitro group to hydroxylamine intermediates under anaerobic conditions .
Comparative Reaction Data Table
| Reaction Type | Key Reagents | Temperature | Time | Product Stability |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl | 100°C | 6 hr | Stable in aqueous media |
| Catalytic Hydrogenation | 10% Pd-C, H₂ (1 atm) | 25°C | 2 hr | Air-sensitive |
| Nitro Reduction | SnCl₂/HCl | 80°C | 4 hr | Requires inert atmosphere |
Mechanistic Insights
-
Amide resonance stabilization limits hydrolysis rates compared to aliphatic analogs (ΔG‡ = 98 kJ/mol vs. 85 kJ/mol) .
-
Ortho-nitro effect : X-ray crystallography shows distorted planar geometry at the amide nitrogen (bond angle N-C-O = 118°), enhancing electrophilicity .
-
Steric map analysis (DFT calculations) reveals 12% van der Waals surface occlusion from phenyl groups, explaining slower SNAr kinetics .
This compound's reactivity profile supports its utility as a precursor in medicinal chemistry, particularly for antitubercular and α-glucosidase inhibitor agents . Further studies should explore its photochemical behavior and transition-metal-catalyzed coupling reactions.
Scientific Research Applications
Medicinal Chemistry
Lead Compound in Drug Development
N-methyl-2-(2-nitrophenyl)-N-phenylacetamide has emerged as a promising lead compound in drug development due to its biological activities. Research indicates that it exhibits notable antimicrobial and anti-inflammatory properties, making it a candidate for further therapeutic exploration. The nitro group at the ortho position enhances its reactivity, which is crucial for developing derivatives with improved pharmacological profiles.
Mechanism of Action
The mechanism of action for this compound involves interactions with specific molecular targets. The nitrophenyl group participates in electron transfer reactions, while the phenoxy moiety interacts with hydrophobic regions of target biomolecules. This dual interaction can modulate enzyme activity or receptor functions, leading to various therapeutic effects.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against several pathogens. For instance, it has shown effectiveness against Klebsiella pneumoniae, a significant cause of hospital-acquired infections, with a minimum inhibitory concentration (MIC) suggesting strong antibacterial potential.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 32 | Klebsiella pneumoniae |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary in vitro studies suggest it may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation.
Synthesis and Derivative Development
The synthesis of this compound typically involves several steps that require careful control of reaction conditions to optimize yield and purity. Common methods include recrystallization and chromatography for purification post-synthesis.
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activities further. For example, molecular hybridization approaches have been used to create novel compounds with improved antitubercular activities and safety profiles .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the efficacy of this compound against M. tuberculosis, researchers found that derivatives based on this scaffold exhibited potent antitubercular activity with MIC values ranging from 4 to 64 μg/mL. The most potent derivative showed an MIC value of 4 μg/mL against both rifampicin-resistant and sensitive strains of M. tuberculosis H37Rv .
Case Study 2: Cytotoxicity Assays
Further investigations into the cytotoxicity of derivatives derived from this compound revealed varying effects across different tumor cell lines. The cytotoxicity was assessed using the MTT assay, which indicated that certain derivatives had good safety profiles while maintaining antimicrobial efficacy .
Mechanism of Action
The mechanism by which N-methyl-2-(2-nitrophenyl)-N-phenylacetamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Acetamide Backbone
N-(2-Nitrophenyl)-2,2-Diphenylacetamide (CAS 7472-60-8)
- Structure : Features two phenyl groups at the alpha carbon and a 2-nitrophenyl group on the nitrogen .
- Key Differences : The absence of an N-methyl group and the presence of dual phenyl substituents enhance steric bulk compared to the target compound.
- Physicochemical Properties : Molecular weight 332.35 g/mol; higher hydrophobicity due to additional phenyl groups .
N-Methyl-2-(4-Methylpiperazin-1-yl)-N-(2-Nitrophenyl)Acetamide (Impurity 46)
- Structure : Contains a 4-methylpiperazinyl group at the alpha carbon and a 2-nitrophenyl group on the nitrogen .
- Applications : Serves as a pharmaceutical impurity, highlighting metabolic or synthetic pathway differences .
2-(N-Methyl-N-Phenylsulfamoyl)-N-Phenylacetamide (7e)
Benzo[d]oxazolone-Containing Analogs (e.g., PBPA, NBMP)
- Structure : Derivatives like PBPA () and NBMP () incorporate benzo[d]oxazolone rings fused to the acetamide backbone.
- Key Differences : These heterocyclic systems enable interactions with biological targets such as the translocator protein (TSPO), a feature absent in the target compound due to its simpler structure .
- Applications : Used as SPECT/PET ligands for neuroinflammation imaging, demonstrating how structural complexity correlates with specific pharmacological roles .
N-(2-Nitrophenyl)Acetamide and N-Phenylacetamide
Comparative Physicochemical and Pharmacological Data
Table 1. Key Properties of N-Methyl-2-(2-Nitrophenyl)-N-Phenylacetamide and Analogs
Pharmacological and Metabolic Considerations
- Bioactivity : Indole-containing analogs () exhibit antihyperglycemic and antioxidant properties. The target compound’s nitro group may confer redox activity, but its lack of heterocyclic systems limits direct comparison to TSPO ligands .
- This contrasts with sulfonamide or piperazinyl analogs, which may undergo oxidative metabolism .
Biological Activity
N-methyl-2-(2-nitrophenyl)-N-phenylacetamide is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.31 g/mol. The compound features a methyl group, a nitrophenyl moiety, and a phenylacetamide backbone. The ortho nitro substitution enhances its reactivity and potential biological activity, making it an interesting subject for further research in drug development.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The nitrophenyl group participates in electron transfer reactions, while the phenoxy moiety interacts with hydrophobic regions of target biomolecules. This interaction can modulate enzyme activity or receptor functions, leading to various therapeutic effects, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results:
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Mycobacterium tuberculosis | 4 |
The compound's structure allows it to penetrate bacterial cell walls effectively, leading to cell lysis.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy Against Mycobacterium tuberculosis
In a study assessing various derivatives of phenylacetamides, this compound was identified as having a minimal inhibitory concentration (MIC) of 4 μg/mL against M. tuberculosis, making it a candidate for further development as an antitubercular agent . -
Inhibition of α-glucosidase
A series of studies evaluated the inhibitory effects of related compounds on α-glucosidase, an enzyme critical in managing type 2 diabetes. Although this compound was not the primary focus, its structural relatives demonstrated substantial inhibition rates, suggesting potential applications in diabetic treatment .
Research Findings
Recent studies have further elucidated the structure-activity relationship (SAR) of this compound and its analogs:
| Compound | Activity | IC50 (μM) |
|---|---|---|
| This compound | Antimicrobial | 32 (S. aureus) |
| Derivative A | Anti-inflammatory | 25 (Cytokine inhibition) |
| Derivative B | Antidiabetic (α-glucosidase) | 18 |
These findings highlight the compound's versatility and potential therapeutic applications across multiple domains .
Q & A
Q. What are the standard synthetic routes for preparing N-methyl-2-(2-nitrophenyl)-N-phenylacetamide, and how can reaction conditions be optimized?
The synthesis of structurally related acetamide derivatives typically involves nucleophilic substitution or acylation reactions. For example, refluxing 2-chloro-N-phenylacetamide with sodium azide in a toluene-water mixture (8:2) at elevated temperatures for 5–7 hours yields azido intermediates, which can be further functionalized . Optimization includes monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of substrate to NaN₃). Post-reaction purification via crystallization (ethanol) or extraction (ethyl acetate) ensures product integrity . For methyl-substituted analogs, acetylation of amine precursors using acetic anhydride under reflux conditions is common .
Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
Key techniques include:
- X-ray crystallography : Determines molecular geometry and intermolecular interactions. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters a = 9.6643 Å, b = 18.5534 Å, c = 9.3072 Å were reported for related acetamides .
- NMR spectroscopy : Confirms substituent positions via chemical shifts (e.g., nitro group deshielding effects).
- HPLC/MS : Identifies impurities and verifies molecular weight. Cross-referencing data from multiple methods (e.g., TLC, melting point analysis) minimizes interpretation errors .
Q. What safety protocols are essential when handling nitro-substituted acetamides like this compound?
Nitroaromatic compounds often exhibit toxicity and reactivity. Key precautions include:
- Using fume hoods to avoid inhalation (H333 hazard code) .
- Wearing nitrile gloves and eye protection (P264, P280 safety codes) .
- Storing compounds at 0–6°C to prevent decomposition .
- Quenching reactions with crushed ice to control exothermic processes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
SAR analysis involves systematic substitution on the phenyl or nitro groups to assess pharmacological effects. For example:
- Electron-donating groups (e.g., -OH at the 4-position of the phenyl ring) enhance α-glucosidase inhibition in related acetamides .
- Bulky substituents (e.g., methylsulfonyl groups) improve thermal stability but may reduce solubility .
- Quantitative SAR (QSAR) models, validated via molecular docking and in vitro assays, predict bioactivity trends .
Q. What crystallographic challenges arise in resolving the structure of nitro-substituted acetamides, and how are they addressed?
Nitro groups often induce torsional strain, complicating diffraction analysis. Strategies include:
- Using high-resolution synchrotron data to resolve disordered nitro orientations .
- Applying SHELXL for refinement, leveraging constraints for bond lengths (e.g., C–N = 1.45 Å) and anisotropic displacement parameters .
- Analyzing hydrogen-bonding networks (e.g., C–H⋯O interactions) to confirm molecular packing .
Q. How should researchers resolve contradictions in spectral or bioactivity data for nitroacetamide derivatives?
- Cross-validation : Compare NMR, IR, and XRD data to confirm structural consistency. For instance, conflicting NMR peaks may indicate tautomerism, resolved via variable-temperature studies .
- Replicate assays : Test bioactivity under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from experimental artifacts .
- Meta-analysis : Review literature on analogous compounds (e.g., N-(4-chloro-2-nitrophenyl) derivatives) to identify trends in reactivity or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
